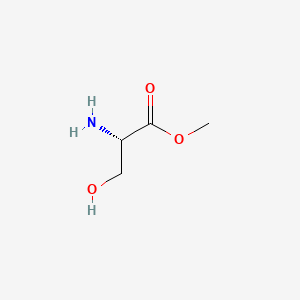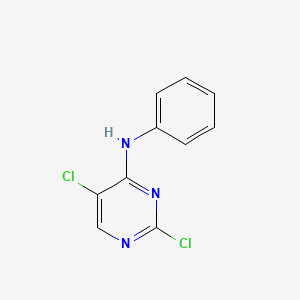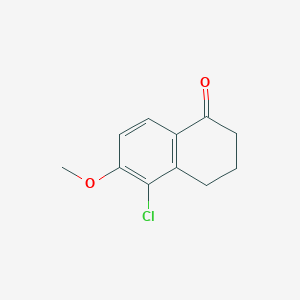
5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
Vue d'ensemble
Description
5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as 5-Cl-MDMN or PAL-287, is a synthetic compound that has been widely used in scientific research. It belongs to the class of naphthalenone derivatives and has been found to exhibit various biological activities.
Applications De Recherche Scientifique
Synthesis of Steroid Analogs
- Steroid Analog Synthesis : 5-Chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been utilized in the synthesis of steroid analogs. For instance, Nazarov et al. (1956) demonstrated its use in the formation of tricyclic compounds of interest as steroid analogs without a B ring (Nazarov & Zavyalov, 1956).
Fries Rearrangement
- Fries Rearrangement Studies : Tanoue and Terada (1987) conducted a study showing that Fries rearrangement of certain benzenes led to the production of a compound which is structurally related to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone (Tanoue & Terada, 1987).
Synthesis of Aromatic Sesquiterpenes
- Aromatic Sesquiterpene Synthesis : In the study of aromatic sesquiterpenes, compounds like 3,4-dihydro-4,7-dimethyl-1(2H)-naphthalenone, which is closely related to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, were used in reactions to synthesize sesquiterpenes like γ-Calacorene and Calamenene (Adachi & Mori, 1983).
Marine-Derived Fungus Compounds
- Marine-Derived Fungus Studies : Zhang et al. (2018) isolated new naphthalenones from the marine-derived fungus Leptosphaerulina chartarum, including compounds structurally similar to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, showing potential anti-inflammatory activity (Zhang et al., 2018).
Synthesis of β-Adrenoceptor Agonists
- Synthesis of β-Adrenoceptor Agonists : Research by Miyake et al. (1977) involved the synthesis of compounds starting with 6-methoxy-3, 4-dihydro-1 (2H)-naphthalenone, a structural analog of 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, leading to potent β-adrenoceptor agonistic activity (Miyake et al., 1977).
Synthesis of Antiinflammatory Compounds
- Antiinflammatory Compound Synthesis : Goudie et al. (1978) synthesized a series of compounds related to 4-(6-methoxy-2-naphthyl)butan-2-one, closely related to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, demonstrating significant antiinflammatory activity (Goudie et al., 1978).
Improved Synthesis of Levobunolol Hydrochloride
- Synthesis of Levobunolol Hydrochloride : Wang Wen-zhou (2003) reported an improved synthesis method for levobunolol hydrochloride, using an intermediate structurally similar to 5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone (Wang Wen-zhou, 2003).
Propriétés
IUPAC Name |
5-chloro-6-methoxy-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO2/c1-14-10-6-5-7-8(11(10)12)3-2-4-9(7)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVLQEIGMLJFFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-6-methoxy-3,4-dihydro-1(2H)-naphthalenone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Bromo-2-nitrophenyl)[(4-methylphenyl)sulfonyl]amine](/img/structure/B3180633.png)
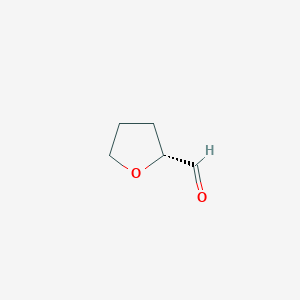
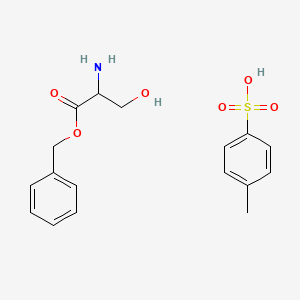

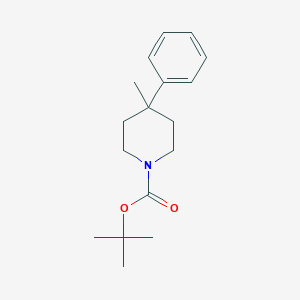
![6-Bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one](/img/structure/B3180663.png)
![1-methyl-7-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3180674.png)
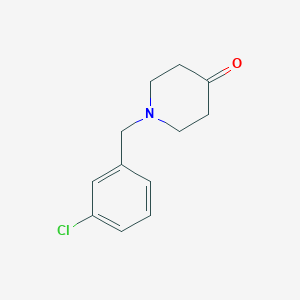
![2-Chloro-1-[4-[4-(2-chloroacetyl)phenyl]phenyl]ethanone](/img/structure/B3180682.png)
![Methyl 1-[(2,4-dichlorophenyl)methyl]-1h-indazole-3-carboxylate](/img/structure/B3180686.png)
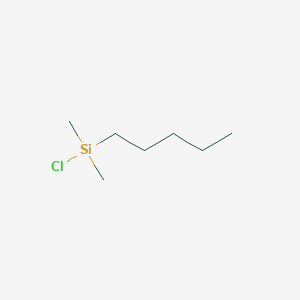
![2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile](/img/structure/B3180718.png)
